4-Chloroaniline

Overview

Description

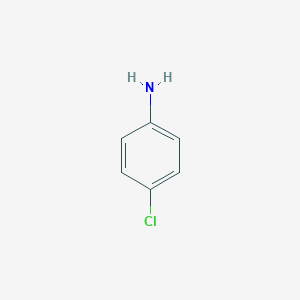

4-Chloroaniline (4-CA), or para-chloroaniline, is an aromatic amine with a chlorine substituent at the para position of the benzene ring. It is widely used in the synthesis of pharmaceuticals, dyes, and agrochemicals . Industrially, it is also a degradation product of phenylurea herbicides, contributing to its environmental persistence and classification as a hazardous pollutant . Its chemical structure imparts unique reactivity, influencing its electrochemical behavior, biodegradation pathways, and biological interactions.

Preparation Methods

4-Chloroaniline is not synthesized directly from aniline due to the tendency of aniline to overchlorinate. Instead, it is prepared by the reduction of 4-nitrochlorobenzene, which is itself produced by the nitration of chlorobenzene . The reduction process typically involves the use of reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods:

Reduction of 4-Nitrochlorobenzene: This method involves the reduction of 4-nitrochlorobenzene using iron powder in the presence of hydrochloric acid.

Catalytic Hydrogenation: This method employs a catalyst such as palladium on carbon to hydrogenate 4-nitrochlorobenzene to this compound.

Chemical Reactions Analysis

Electrochemical Oxidation

Electrochemical studies in water/acetonitrile mixtures reveal a complex oxidation pathway :

-

Initial oxidation : One-electron transfer forms a radical cation (this compound˙⁺), which undergoes disproportionation to generate (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC ).

-

Hydrolysis : In aqueous media, ICC hydrolyzes to p-quinoneimine (PQI ), identified via cyclic voltammetry (CV) reduction peaks at −0.15 V vs. Ag/AgCl .

-

Reaction with arylsulfinic acids : Electrogenerated ICC reacts with benzenesulfinic acid (BSA ) to yield:

-

N-(4-chlorophenyl)benzenesulfonamide (1b )

-

4-Chloro-2-(phenylsulfonyl)aniline (2b )

-

| Reaction Condition | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| 0.1 M HClO₄, 25°C, BSA | 1b and 2b | 65–78 |

Mechanistic pathway :

text4-ClC₆H₄NH₂ → [4-ClC₆H₄NH₂]˙⁺ → **ICC** **[ICC](pplx://action/followup)** + H₂O → **PQI** **[ICC](pplx://action/followup)** + **BSA** → **1b**/**2b**

Chloride Peroxidase-Catalyzed Reactions

In the presence of H₂O₂ and halides (Cl⁻/Br⁻), chloride peroxidase catalyzes :

-

N-Oxidation : Dominant above pH 3.5, producing 4-chlorophenylhydroxylamine and 4-chloronitrosobenzene.

-

Ring halogenation : Favored below pH 3.5, leading to dihalogenated derivatives.

| pH | Major Reaction | Byproduct Identified | Catalytic Efficiency (min⁻¹) |

|---|---|---|---|

| 3.5 | N-Oxidation | 4-Chloronitrosobenzene | 12.4 ± 0.8 |

| 2.5 | Ring halogenation | 3,5-Dichloro-4-nitroaniline | 8.9 ± 0.6 |

Mammalian Metabolism

In vivo studies show metabolic pathways :

-

N-Acetylation : Forms 4-chloroacetanilide (major plasma metabolite).

-

N-Oxidation : Generates 4-chlorophenylhydroxylamine → 4-chloronitrosobenzene (erythrocyte-mediated).

-

Ring hydroxylation : Produces 2-amino-5-chlorophenol, subsequently sulfated or acetylated.

Biodegradation Pathways

Soil bacteria (Acinetobacter baumannii, Pseudomonas putida) degrade this compound via a modified ortho-cleavage pathway :

-

Initial dechlorination : Liberates Cl⁻ stoichiometrically.

-

Enzymatic steps : Chlorocatechol 1,2-dioxygenase cleaves the aromatic ring, yielding intermediates for the TCA cycle.

| Strain | Degradation Efficiency (0.2 mM) | Chloride Release (mM) | Optimal pH |

|---|---|---|---|

| A. baumannii CA2 | 75% | 0.15 | 7.0 |

| P. putida CA16 | 68% | 0.14 | 7.0 |

Acid-Base and Condensation Reactions

This compound reacts with carboxylic acids to form salts :

-

With ethanoic acid : Condensation in methanol yields p-chloroanilinium ethanoate, characterized by FTIR (N–H stretch at 3248 cm⁻¹).

Reaction :

text4-ClC₆H₄NH₂ + CH₃COOH → 4-ClC₆H₄NH₃⁺·CH₃COO⁻

Sulfonation

Electrophilic substitution occurs at the para-position relative to the amino group :

-

With arylsulfinic acids : Forms sulfonamide (C₆H₅SO₂NHC₆H₄Cl) and sulfone ((4-ClC₆H₄)₂SO₂) derivatives.

Diazotization

Though not explicitly detailed in the sources, diazotization (common for anilines) would yield chloroaryl diazonium salts, precursors to azo dyes or coupling agents.

Table 1: Voltammetric Parameters for this compound Oxidation

| Parameter | Value (vs. Ag/AgCl) |

|---|---|

| Anodic Peak Potential (A₁) | +0.95 V |

| Cathodic Peak Potential (C₂) | −0.15 V |

| Scan Rate Dependence | Linear (10–200 mV/s) |

Table 2: Comparative Degradation Efficiency

| Substrate | Degradation Rate (μM/h) |

|---|---|

| This compound | 15.2 ± 1.3 |

| 3-Chloroaniline | 9.8 ± 0.9 |

| Aniline | 22.4 ± 2.1 |

Scientific Research Applications

Industrial Applications

1. Pharmaceutical Industry

4-Chloroaniline serves as a precursor in the synthesis of various pharmaceuticals. Notably, it is integral in the production of:

- Chlorhexidine : An antimicrobial agent widely used in disinfectants and antiseptics.

- Benzodiazepines : A class of drugs known for their sedative effects.

2. Agricultural Chemicals

This compound is crucial in manufacturing several pesticides and herbicides, including:

- Pyraclostrobin : A fungicide used to protect crops.

- Anilofos : An insecticide effective against a variety of pests.

- Monolinuron : A herbicide used primarily in agriculture.

3. Dye Production

this compound is a key intermediate in the synthesis of azo dyes and pigments, which are extensively used in textiles and other materials.

Environmental Impact and Bioremediation

Due to its widespread use, this compound has become an environmental pollutant. It is often found in industrial effluents and agricultural soils. Its toxicity necessitates effective remediation strategies:

Biodegradation Studies

Research has demonstrated that certain bacterial strains can degrade this compound efficiently. For instance, bacteria isolated from contaminated soils showed degradation rates of 60–75% within 12 days when cultured on this compound as the sole carbon source . This suggests potential applications in bioremediation efforts to clean contaminated sites.

Case Study 1: Biodegradation by Soil Bacteria

A study focused on the isolation of bacterial strains capable of degrading this compound from agricultural soil revealed three strains (CA2, CA16, CA17) with significant degradation capabilities . These findings indicate that bioremediation using native microbial populations could be a viable method for detoxifying environments contaminated with this compound.

Case Study 2: Synthesis of Chlorhexidine

In the pharmaceutical sector, the synthesis pathway of chlorhexidine involves this compound as a precursor. This case illustrates how intermediates like 4-CA are essential for producing widely used antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Uses | Examples |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Chlorhexidine, Benzodiazepines |

| Agricultural Chemicals | Pesticides and herbicides | Pyraclostrobin, Anilofos |

| Dye Production | Azo dyes and pigments | Various textile dyes |

| Environmental Remediation | Biodegradation of pollutants | Bacterial strains degrading 4-CA |

Mechanism of Action

The mechanism of action of 4-chloroaniline involves its interaction with various molecular targets and pathways. It exhibits antimicrobial action against some bacteria and molds . The compound can undergo biochemical transformations in natural water, indicating a biochemical mechanism of action . The presence of the chlorine atom enhances its toxic properties and resistance to oxidation compared to unsubstituted aniline .

Comparison with Similar Compounds

Chemical Reactivity and Electrochemical Behavior

4-CA exhibits distinct electrochemical oxidation pathways compared to unsubstituted aniline or other haloanilines. In aqueous solutions, it undergoes oxidation to form unstable intermediates like (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC), which hydrolyzes to p-quinoneimine (PQI) . When nucleophiles like bovine serum albumin (BSA) are present, ICC reacts preferentially via addition, altering the reaction pathway .

In contrast, aniline oxidizes directly to nitrobenzene under similar conditions . The electron-withdrawing chlorine in 4-CA stabilizes intermediates, reducing oxidation rates compared to electron-rich analogs like 4-methoxyaniline (4-MA). For example, in the Mn(VII)–H₂O₂ oxidation process, 4-CA is degraded more efficiently than aniline due to enhanced reactivity with electron-withdrawing substituents .

Comparison Table 1: Oxidation Products of Aniline Derivatives

| Compound | Primary Oxidation Product | Key Intermediate | Reference |

|---|---|---|---|

| 4-Chloroaniline | p-Quinoneimine (PQI) | ICC | |

| Aniline | Nitrobenzene | Phenylhydroxylamine | |

| 4-Methoxyaniline | p-Benzoquinone | Methoxy-substituted ICC |

Biodegradation Pathways

4-CA is biodegraded by bacterial strains like Moraxella sp. and Acinetobacter baumannii via a modified ortho-cleavage pathway. The process involves conversion to 4-chlorocatechol, followed by ring cleavage and dechlorination .

In contrast, 3-chloroaniline (3-CA) is metabolized more slowly, as its substituent position reduces enzyme affinity.

Comparison Table 2: Biodegradability of Substituted Anilines

Ecotoxicological Effects

4-CA is more toxic and persistent than non-halogenated anilines. While ecotoxicity data for 4-CA (e.g., LC₅₀ values) are sparse, its environmental accumulation is well-documented, with microbial degradation being a critical mitigation strategy . 3,4-Dichloroaniline (3,4-DCA), a structurally related herbicide byproduct, shows higher toxicity due to additional chlorine substitution .

Comparison Table 3: Bioactivity of Aniline Derivatives

Biological Activity

4-Chloroaniline (4-CA) is an aromatic amine that has garnered attention due to its widespread use in chemical industries and its potential environmental and health impacts. This article delves into the biological activity of this compound, focusing on its biodegradation, toxicity, and implications for human health.

This compound is primarily used in the synthesis of dyes, pesticides, and pharmaceuticals. Its chemical structure allows it to participate in various biochemical reactions, making it a significant environmental pollutant due to industrial discharge and agricultural runoff. The compound is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA) due to its toxic effects on aquatic life and potential carcinogenic properties in humans.

Biodegradation of this compound

Recent studies have highlighted the ability of certain bacteria to degrade this compound effectively. Notably, three gram-negative bacterial strains—Acinetobacter baumannii , Pseudomonas putida , and Klebsiella sp. —have been isolated from contaminated soils. These bacteria can utilize this compound as their sole carbon and nitrogen source, demonstrating significant biodegradation capabilities.

Key Findings:

- Degradation Efficiency : The isolated strains exhibited a degradation efficiency of 60-75% when exposed to 0.2 mM concentrations of this compound over a period of 12 days .

- Biodegradation Pathway : The degradation process primarily follows an ortho-cleavage pathway, with chlorocatechol 1,2-dioxygenase being a crucial enzyme involved in the breakdown of chlorinated compounds .

- Survival in High Concentrations : These bacterial isolates can survive and degrade this compound at concentrations up to 1.2 mM, indicating their potential for bioremediation applications in contaminated environments .

Toxicological Studies

The toxicological profile of this compound has been extensively studied, particularly concerning its carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans based on limited evidence from animal studies .

Animal Studies:

- In chronic exposure studies with B6C3F1 mice, dietary administration of para-chloroaniline led to decreased body weight gain and increased incidence of hemangiosarcomas and hepatocellular adenomas .

- The studies indicated a dose-dependent relationship between exposure levels and tumor formation, highlighting the compound's potential risks at higher concentrations.

Case Studies

Several case studies have documented incidents of human exposure to this compound, often in occupational settings where workers are involved in the synthesis or processing of this compound.

Occupational Exposure:

- A study involving chemical plant workers revealed elevated levels of urinary metabolites related to this compound exposure, correlating with increased health risks including bladder cancer .

- Monitoring programs have suggested that improved safety measures are necessary in industries handling aromatic amines to mitigate exposure risks.

Summary Table: Biological Activity and Toxicity Data

| Parameter | Value/Description |

|---|---|

| Chemical Name | This compound (4-CA) |

| CAS Number | 106-47-8 |

| Biodegradation Efficiency | 60-75% at 0.2 mM concentration |

| Key Bacterial Strains | Acinetobacter baumannii, Pseudomonas putida, Klebsiella sp. |

| Toxicity Classification | Possibly carcinogenic (IARC Group 2B) |

| Animal Study Findings | Hemangiosarcomas and hepatocellular adenomas observed |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4-chloroaniline in environmental or pharmaceutical samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with diode array or tandem mass spectrometry (MS/MS) is widely used for precise quantification. For environmental samples, a mobile phase of acetonitrile/water (70:30 v/v) with UV detection at 254 nm is effective . In pharmaceutical quality control, reverse-phase HPLC with a C18 column and gradient elution ensures separation from impurities like chlorhexidine gluconate . Gas chromatography-mass spectrometry (GC/MS) is also suitable for identifying degradation intermediates, such as 1-chloro-4-isocyanato-benzene .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in tightly sealed containers in cool, well-ventilated areas away from oxidizers (e.g., peroxides, nitrates) and strong acids to prevent violent reactions .

- Exposure Control : Use vacuum or wet methods for cleanup to avoid dust inhalation; dry sweeping is prohibited .

- Decontamination : Immediately wash skin with water and soap after contact. Shower post-handling, even without confirmed exposure .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and eye protection. Respiratory protection is advised if ventilation is insufficient .

Q. How does sunlight influence the degradation of this compound in aquatic environments?

- Methodological Answer : Under UV light, this compound undergoes photodegradation via hydroxyl radical (·OH) reactions, forming intermediates like p-quinoneimine. The half-life in surface waters under summer sunlight conditions is 0.4 hours . Analytical workflows involve irradiating samples in solar simulators, followed by HPLC-MS/MS to track degradation kinetics and toxicity changes .

Q. What are the primary health risks associated with this compound exposure?

- Methodological Answer :

- Acute Effects : Methemoglobinemia (reduced oxygen transport in blood), leading to cyanosis, dizziness, and respiratory failure at high doses .

- Chronic Risks : Potential carcinogenicity (classified by ECHA) and hepatorenal toxicity. Neurotoxic effects are also documented in occupational studies .

- Monitoring : Biomarkers like hemoglobin adducts can be analyzed via liquid chromatography to assess exposure levels .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer :

- Thermodynamic Data : Use enthalpy of formation (ΔfH°(g) = 59.7 ± 2.3 kJ·mol⁻¹) and vapor pressure data to model partitioning in air/water/soil .

- Kinetic Parameters : The rate constant for ·OH-mediated vapor-phase degradation is 4.30 × 10⁻¹¹ cm³/molecule·sec at 25°C, integrated into atmospheric fate models .

- QSAR Models : Predict biodegradation pathways using quantitative structure-activity relationships based on electron-donating capacities and N-H bond dissociation energies .

Q. What strategies enhance the bioremediation of this compound-contaminated soils?

- Methodological Answer :

- Microbial Consortia : Sphingomonas sp. strain NCB3 degrades this compound via co-metabolism with glucose, producing 2-amino-5-chlorophenol and 5-chloropicolinic acid .

- Enzymatic Pathways : Laccase-mediated polymerization with guaiacol forms oligomers, reducing toxicity. Optimize pH (5–7) and redox conditions for enzyme activity .

- Bioaugmentation : Introduce Pseudomonas strains pre-adapted to chloroanilines, combined with humic acid amendments to enhance binding and reduce leaching .

Q. How do electrochemical methods facilitate the synthesis of this compound derivatives?

- Methodological Answer : Electrochemical oxidation in aqueous/acetonitrile mixtures generates reactive intermediates like (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC). ICC reacts with nucleophiles (e.g., bovine serum albumin) to form stable adducts. Optimize voltage (1.2–1.5 V) and pH (neutral) to control reaction pathways .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?

- Methodological Answer :

- Matrix Interference : Co-eluting compounds in soil/sludge require solid-phase extraction (SPE) with C18 cartridges and methanol elution .

- Recovery Issues : Low recoveries (e.g., 43% in SVOC analysis) are mitigated by internal standards (e.g., deuterated this compound) and quality control via laboratory control samples (LCS) .

- Validation : Use third-party validation to flag estimated data (e.g., "J" qualifiers) and ensure RPDs (relative percent differences) <30% for duplicates .

Q. How does this compound interact with soil organic matter, and what are the implications for bioavailability?

- Methodological Answer : this compound forms covalent bonds with humic acids via quinoid structures, reducing mobility. Use ¹³C-NMR and FTIR to characterize adducts. Bioavailability assays with Eisenia fetida show reduced uptake in humic-rich soils, indicating sequestration .

Q. What regulatory considerations apply to this compound under the EU Water Framework Directive?

- Methodological Answer : this compound is a Watch List candidate (3rd and 4th iterations) due to persistence and carcinogenicity. Monitoring requires GC-MS with a detection limit ≤0.1 µg/L. Data gaps include Union-wide occurrence studies; prioritize sampling in industrial effluent and agricultural runoff .

Properties

IUPAC Name |

4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNSCYSYFYORTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN, Array | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20265-96-7 (hydrochloride), 4084-48-4 (BF3[1:1] salt) | |

| Record name | 4-Chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020295 | |

| Record name | 4-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-chloroaniline appears as a white or pale yellow solid. Melting point 69.5 °C., Other Solid, Colorless, white, or pale-yellow solid with a characteristic sweet odor; [HSDB] Light tan chips or crystalline solid; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., A white or pale yellow solid. | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

450 °F at 760 mmHg (NTP, 1992), 232 °C, 450 °F | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

235 °F (NTP, 1992), 120-123 °C, >220 °F (open cup), 120-123 °C o.c., 235 °F | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in alcohol, ether, acetone, carbon disulfide, In water, 3,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.39 | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.43 at 66.2 °F (USCG, 1999) - Denser than water; will sink, 1.169 at 77 °C/4 °C, Relative density (water = 1): 1.4, 1.43 at 66.2 °F | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.4, 4.41 | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.015 mmHg at 68 °F ; 0.05 mmHg at 86 °F (NTP, 1992), 0.02 [mmHg], Vapor pressure = 10 MM HG @ 102.1 °C; 40 MM HG @ 135 °C; 100 MM HG @ 159.9 °C, 0.071 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2, 0.015 mmHg | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Orthorhombic crystals from alcohol or petroleum ether, Colorless crystals, White or pale yellow solid | |

CAS No. |

106-47-8 | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z553SGH315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

162.5 °F (NTP, 1992), 72.5 °C, 69-72.5 °C, 162.5 °F | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.